2,3-Dihydroxybenzaldehyde

Vue d'ensemble

Description

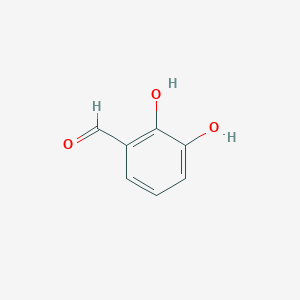

2,3-Dihydroxybenzaldehyde, also known as 3-formylcatechol, is an organic compound with the molecular formula C7H6O3. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 3 positions on the benzene ring. This compound is known for its role in various chemical reactions and its applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxybenzaldehyde can be synthesized through several methods. One common approach involves the demethylation of 3-methoxysalicylaldehyde using hydrobromic acid in acetic acid. The reaction mixture is heated to reflux, and the product is isolated by extraction and crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Oxime Formation and Coordination Chemistry

2,3-Dihydroxybenzaldehyde reacts with hydroxylamine to form this compound oxime, which further coordinates with transition metals like palladium. The oxime derivative serves as a ligand in Pd(II) complexes, characterized by IR (C=N stretch at 1,628 cm⁻¹) and HRMS :

Synthesis Steps :

-

Oxime formation: React this compound with hydroxylamine.

Applications :

-

The Pd complex exhibits potential catalytic activity in cross-coupling reactions (unexplored in cited studies).

-

IR and NMR data confirm tautomerization between keto and enol forms .

Methylenation to Form Methylenedioxy Derivatives

Under SN₂ conditions, this compound undergoes methylenation with methylene donors (e.g., CH₂Cl₂/K₂CO₃) to yield 2,3-methylenedioxybenzaldehyde. This reaction is critical for synthesizing heterocycles like piperonal analogs :

Mechanism :

-

Deprotonation of phenolic OH groups.

-

Nucleophilic attack on methylene donors.

Product :

Reactivity in Biginelli-Type Reactions

While 2,4-dihydroxybenzaldehyde fails to form Biginelli adducts due to electronic and steric effects , analogous studies on this compound suggest similar challenges:

| Parameter | Value (for 2,4-DHB)* | Implications for 2,3-DHB |

|---|---|---|

| Activation Energy (ΔG‡) | 28.5 kcal/mol | Likely higher due to ortho-dihydroxy hindrance |

| Tautomer Stability | Thiol tautomer favored | Reduced enol content may limit condensation |

*Data extrapolated from 2,4-dihydroxybenzaldehyde studies .

Antimicrobial Activity via Redox Cycling

Though not a direct chemical reaction, this compound exhibits antimicrobial effects against Staphylococcus aureus (MIC₅₀ = 500 mg/L). Its activity arises from:

Applications De Recherche Scientifique

Antimicrobial Properties

Research Overview : A study evaluated the antimicrobial activities of 2,3-dihydroxybenzaldehyde against Staphylococcus aureus strains isolated from bovine mastitis. The minimal inhibitory concentration (MIC) for this compound was found to be 500 mg/L, demonstrating its potential as an antiseptic to combat antibiotic resistance in dairy cattle .

Table 1: Antimicrobial Activity of this compound

Case Study : In a controlled laboratory setting, cytotoxicity tests using bovine mammary epithelial cells indicated that this compound exhibited low toxicity at concentrations corresponding to its antimicrobial activity. This suggests a favorable safety profile for potential therapeutic use in veterinary medicine .

Chemosensitization in Fungal Pathogens

Research Findings : A study on Saccharomyces cerevisiae revealed that deletion mutants showed increased sensitivity to this compound. The compound disrupts cellular glutathione homeostasis, which is critical for fungal resistance mechanisms .

Table 2: Sensitivity of Fungal Mutants to this compound

| Strain | Sensitivity (fold change) | Reference |

|---|---|---|

| Wild-type | Baseline | |

| sod2Δ | 10^3–10^4 | |

| gsh1Δ | Hypersensitive | |

| gsh2Δ | Hypersensitive |

Bioremediation Applications

Context : Research has indicated that various fungi can metabolize organic contaminants, including phenolic compounds like this compound. Its role as a chemosensitizing agent enhances the effectiveness of fungi in degrading polyaromatic hydrocarbons (PAHs) in contaminated environments .

Case Study : In a bioremediation study involving PAH-contaminated sludge, several fungal isolates demonstrated the ability to metabolize phenolic compounds effectively. The inclusion of this compound improved the degradation rates of these pollutants .

Chemical Synthesis and Pharmaceutical Applications

Chemical Properties : The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive aldehyde and hydroxyl groups. Its derivatives are explored for their potential therapeutic effects against different diseases.

Research Insights : The structural characteristics of this compound allow it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules used in drug development.

Toxicological Studies

Safety Profile : Toxicological evaluations indicate that while this compound can cause skin and eye irritation at high concentrations, its effective antimicrobial doses remain within safe limits for biological applications .

Mécanisme D'action

The mechanism of action of 2,3-dihydroxybenzaldehyde involves its ability to act as a redox-active compound. It can disrupt cellular redox homeostasis and antioxidation systems, making it effective against fungal pathogens. The presence of hydroxyl groups enhances its reactivity, allowing it to interact with various molecular targets, including superoxide dismutases and glutathione reductase .

Comparaison Avec Des Composés Similaires

- 3,4-Dihydroxybenzaldehyde

- 2,4-Dihydroxybenzaldehyde

- 2,5-Dihydroxybenzaldehyde

- 3-Hydroxy-4-methoxybenzaldehyde

Comparison: 2,3-Dihydroxybenzaldehyde is unique due to the specific positioning of its hydroxyl groups, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties in terms of oxidation potential and ability to form specific derivatives .

Activité Biologique

2,3-Dihydroxybenzaldehyde (also known as gentisaldehyde) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and potential anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and features two hydroxyl groups on the benzene ring. This structure contributes to its reactivity and biological activity. The compound is soluble in organic solvents and exhibits various functional properties due to its redox-active nature.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, particularly Staphylococcus aureus, which is significant in veterinary medicine for preventing bovine mastitis.

Study Findings

- In a study involving 172 isolates of S. aureus, the minimum inhibitory concentration (MIC) of this compound was determined to be 500 mg/L , which correlates with gentisaldehyde's MIC .

- The cytotoxicity of this compound was assessed using bovine mammary epithelial MAC-T cells, revealing low toxicity at concentrations effective against bacterial growth .

| Compound | MIC (mg/L) | Cytotoxicity in MAC-T Cells |

|---|---|---|

| This compound | 500 | Low at MIC 50 and MIC 90 |

| Gentisaldehyde | 500 | Low at MIC 50 and MIC 90 |

Antifungal Activity

This compound also exhibits antifungal properties , particularly against pathogenic fungi such as Aspergillus fumigatus and Penicillium expansum.

- The antifungal activity is attributed to the disruption of cellular integrity in fungal cells. Studies indicate that it interferes with oxidative stress response pathways in fungi, enhancing sensitivity to other antifungal agents .

Findings from Research

- In laboratory settings, the compound demonstrated significant inhibition of fungal growth with varying concentrations tested up to 128 μg/ml . The effectiveness was observed through percent inhibition calculations based on colony growth comparisons .

Potential Anticancer Properties

Emerging research suggests that this compound may have anticancer potential . Its ability to induce apoptosis in cancer cell lines has been investigated.

Case Study Insights

- A study involving various cancer cell lines showed that compounds related to benzaldehydes exhibit significant cytotoxic effects. Specifically, derivatives of this compound were noted for their ability to inhibit cell proliferation in pancreatic and gastric cancer cells .

- The mechanism is believed to involve the modulation of metabolic pathways and induction of apoptosis through mitochondrial dysfunction .

| Cancer Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|

| Pancreatic (Patu8988) | Varies | Significant inhibition |

| Gastric (SGC7901) | Varies | Significant inhibition |

Propriétés

IUPAC Name |

2,3-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWOUPGDGMCKGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179411 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24677-78-9 | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24677-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dihydroxybenzaldehyde?

A1: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. [] These include:

- IR Spectroscopy: Characteristic bands for OH stretching vibrations (3622 cm-1), N-H bond (3450 cm-1), double bonds C=C and C=N (1608 and 1541 cm-1, respectively), and C=O bond (1722 cm-1) have been observed. []

- NMR Spectroscopy: Peaks at 3.9 ppm in the 1H NMR spectrum correspond to protons of the thiadiazine fragment, while peaks in the region of 7.5-8.4 ppm are characteristic of the coumarin ring. []

- UV-Vis Spectroscopy: This technique is helpful in studying the complexation and binding interactions of this compound and its derivatives. [, , ]

Q3: What is known about the tautomerism of this compound?

A3: Research has demonstrated that this compound can exhibit ring-chain tautomerism, specifically a prototropic ketoenamine-enolimine equilibrium at room temperature. This phenomenon contributes to the compound's thermochromic properties. []

Q4: How does steric hindrance influence the structure of this compound derivatives?

A4: Studies on Schiff base derivatives of this compound show that steric hindrance can influence the compound's preference for ring or chain tautomeric forms. Bulky substituents can hinder the formation of intramolecular hydrogen bonds, impacting the compound's structure and properties. []

Q5: Does this compound exhibit antimicrobial activity?

A5: Yes, research indicates that this compound and its derivative, gentisaldehyde, show promising antimicrobial activity against Staphylococcus aureus strains associated with bovine mastitis. Notably, they exhibit this activity at low cytotoxic concentrations, suggesting potential as antiseptics in preventing bovine mastitis and reducing antibiotic use in dairy cows. []

Q6: How does this compound impact fungal pathogens?

A6: Studies demonstrate that this compound can chemosensitize fungal pathogens to conventional antifungal agents. Its antifungal activity appears to involve targeting cellular oxidative stress response systems, particularly those regulated by the HOG1 signaling pathway. []

Q7: Does this compound have sedative effects?

A7: Research on rats suggests that co-administration of 4-Hydroxy-3-methoxybenzaldehyde (a component of Gastrodia elata) and this compound exhibits sedative effects. This combination significantly reduced pentylenetetrazole-induced lethality and enhanced pentobarbital-induced sleeping time, suggesting potential anticonvulsant and sedative properties. []

Q8: What is the role of this compound in iron transport?

A8: Studies have explored iron complexes formed with this compound as model compounds for microbial iron-transport compounds. These investigations provide insights into the solution chemistry and oxidation states of iron in phenolic and catecholic systems, potentially contributing to the understanding of iron transport mechanisms in biological systems. []

Q9: Does this compound play a role in plant metabolism?

A9: Research suggests that this compound can be formed from d-Galacturonic acid during heat treatment. This finding contributes to understanding the chemical reactions and color formation in plant-based food systems. []

Q10: How is this compound used in material synthesis?

A10: this compound acts as a valuable precursor in synthesizing various materials:

- Nanocomposites: It functionalizes sodium magnesium silicate hydroxide/sodium magnesium silicate hydrate nanostructures, creating a novel nanocomposite for removing Cd(II) and Cu(II) ions from water. []

- Organotin(IV) Complexes: It acts as a starting material for synthesizing new organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, exhibiting cytotoxic activity against the MCF-7 cancer cell line. []

- Salen-Type Ligands: It plays a key role in synthesizing salen-type ligands functionalized with pyrrole derivative pendant arms, contributing to developing new materials with potential applications in coordination chemistry. []

- Chiral Lanthanide Clusters: It acts as a building block in assembling pinwheel/twist-shaped chiral lanthanide clusters with rotor structures, offering insights into directional construction and magnetic properties of lanthanide clusters. []

- Uranyl(VI) Complexes: It serves as a precursor for synthesizing mono- and homo-binuclear uranyl(VI) complexes with compartmental Schiff bases, expanding the knowledge of uranyl coordination chemistry and potential applications in nuclear waste management. []

Q11: Can this compound be used in the synthesis of biologically active compounds?

A11: Yes, this compound has been utilized in synthesizing:

- Cassiferaldehyde and Analogs: It serves as a starting point for preparing cassiferaldehyde, a naturally occurring tyrosinase inhibitor, and its analogs, highlighting its potential in medicinal chemistry. []

- Hydroxytyrosol: An efficient method for synthesizing hydroxytyrosol, a naturally occurring ortho-diphenolic component of olive oil with various reported biological functions, uses this compound as a starting material. []

Q12: How is this compound used in chemosensing applications?

A12: Researchers have developed a chemosensor by reacting this compound with octopamine. This sensor effectively detects iron in water with a distinct color change from pale yellow to brown, demonstrating its potential for environmental monitoring applications. []

Q13: Have computational methods been used to study this compound?

A13: Yes, computational chemistry techniques have been employed:

- DFT Calculations: These were used to investigate the metalloaromaticity of titanium and zirconium oxo clusters synthesized using this compound oxime, providing insights into their electronic properties and potential applications in electronics and catalysis. []

- Natural Bond Orbital (NBO) Analysis: This method, alongside the molecular tailoring approach, was used to estimate relative intramolecular hydrogen bond energies in this compound and explore the impact of substitutions on hydrogen bond strength, deepening the understanding of its structural features. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.